molecular formula C16H15FO3 B1596218 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 352455-50-6

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1596218
CAS No.: 352455-50-6
M. Wt: 274.29 g/mol
InChI Key: DEOVXAQBSWGQPX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C16H15FO3 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H15FO3
Molecular Weight : 274.291 g/mol
Structural Characteristics : The compound features an ethoxy group, a fluorobenzyl ether, and an aldehyde functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group may enhance lipophilicity, aiding in membrane permeability and receptor binding.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on key enzymes involved in neurotransmitter metabolism and bacterial pathogenesis.

Compound IC50 (µM) Target Enzyme
This compoundTBDAcetylcholinesterase (AChE)
TBDTBDUrease

Preliminary studies suggest that derivatives of this compound could serve as potential leads for developing new enzyme inhibitors, particularly for conditions like Alzheimer's disease due to their cholinergic modulation capabilities.

2. Antimicrobial Activity

The compound has shown promising antibacterial properties against various pathogens. For instance, derivatives of similar benzaldehyde compounds have demonstrated significant activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating infections.

3. Anticancer Activity

The structural characteristics of this compound position it as a candidate for anticancer research. Compounds with similar structures have been linked to cytotoxic effects against cancer cell lines. Studies have indicated that such benzaldehyde derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Enzyme Inhibition Study

A study evaluated the efficacy of various related benzaldehyde derivatives against AChE and urease. The results indicated strong inhibitory activity, with some compounds exhibiting IC50 values significantly lower than those of standard drugs, suggesting their potential utility in treating neurodegenerative diseases.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of synthesized derivatives revealed remarkable activity against clinically relevant bacterial strains. This supports the development of new antimicrobial agents based on the benzaldehyde scaffold.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOVXAQBSWGQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354428
Record name 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352455-50-6
Record name 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.